2-((5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl)amino)ethyl 3-methoxybenzoate
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Overview
Description
2-((5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl)amino)ethyl 3-methoxybenzoate is a synthetic organic compound often researched for its potential applications in medicine, particularly in cancer research. This compound features a complex molecular structure that contributes to its unique chemical behavior and bioactivity. With its distinct combination of functional groups, it offers a fascinating subject for synthetic chemists and pharmacologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-((5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl)amino)ethyl 3-methoxybenzoate typically involves multi-step synthesis pathways:
Formation of Pyrimidine Core: : Synthesis begins with the formation of the pyrimidine core, using starting materials like malononitrile and an appropriate aromatic aldehyde.
Introduction of Methylthio and Cyano Groups: : Methylthiol and cyano groups are introduced under specific conditions, often involving thiolation and cyanation reactions.
Attachment of Aminoethyl and Methoxybenzoate Groups: : The final steps involve the incorporation of the aminoethyl side chain and the methoxybenzoate moiety through nucleophilic substitution and esterification reactions, respectively.
Industrial Production Methods
In an industrial setting, the production process is streamlined and optimized for scalability:
Batch Processing: : Reactions are conducted in large batch reactors with precise control over temperature and pH.
Catalysts and Reagents: : The use of specific catalysts and reagents enhances the yield and purity of the final compound.
Purification: : Purification techniques such as recrystallization, column chromatography, and crystallization are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically yielding sulfoxides or sulfones.
Reduction: : It is also prone to reduction, especially of the cyano group to amines.
Substitution: : Nucleophilic substitution reactions can modify its ester or amine functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: : Nucleophiles such as amines, alcohols, or thiols are employed under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones
Reduction Products: : Amines
Substitution Products: : Amides, thioesters
Scientific Research Applications
2-((5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl)amino)ethyl 3-methoxybenzoate has garnered attention in several scientific disciplines:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Inhibits specific enzymes and receptors, affecting cellular processes.
Medicine: : Investigated for anticancer properties due to its potential to interfere with cellular proliferation.
Industry: : Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : It targets certain kinases and enzymes involved in cancer cell growth and proliferation.
Pathways: : Inhibits signaling pathways that regulate cell cycle and apoptosis, leading to the inhibition of tumor growth.
Comparison with Similar Compounds
Unique Aspects
Structural Uniqueness: : Its specific combination of a pyrimidine core, cyano group, and methoxybenzoate makes it distinct from other compounds.
Bioactivity: : Exhibits a unique profile of enzyme inhibition and receptor binding.
Similar Compounds
2-((5-Amino-2-(methylthio)-6-phenylpyrimidin-4-yl)amino)ethyl benzoate
2-((5-Cyano-6-phenylpyrimidin-4-yl)amino)ethyl 4-methoxybenzoate
Conclusion
The compound 2-((5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl)amino)ethyl 3-methoxybenzoate stands out in the fields of chemistry and pharmacology due to its unique structure and diverse potential applications. Its synthesis, reactivity, and bioactivity make it a significant topic of research with promising implications for future scientific discoveries.
Properties
IUPAC Name |
2-[(5-cyano-2-methylsulfanyl-6-phenylpyrimidin-4-yl)amino]ethyl 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-28-17-10-6-9-16(13-17)21(27)29-12-11-24-20-18(14-23)19(25-22(26-20)30-2)15-7-4-3-5-8-15/h3-10,13H,11-12H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFRGYRSTPASQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCCNC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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